molecular formula C10H10N2O6 B2701634 Dimethyl 2-(5-nitropyridin-2-yl)malonate CAS No. 68719-87-9

Dimethyl 2-(5-nitropyridin-2-yl)malonate

Cat. No.: B2701634
CAS No.: 68719-87-9
M. Wt: 254.198
InChI Key: VTEVSGUDKFSYGJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C10H10N2O6 It is a derivative of malonic acid and contains a nitropyridine moiety

Scientific Research Applications

Dimethyl 2-(5-nitropyridin-2-yl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving nucleophilic substitution and reduction reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that Dimethyl 2-(5-nitropyridin-2-yl)malonate may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-nitropyridin-2-yl)malonate typically involves the reaction of 2-chloro-5-nitropyridine with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Dimethyl 2-(5-aminopyridin-2-yl)malonate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2-(5-nitropyridin-2-yl)malonic acid.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-nitropyridin-2-yl)malonate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
  • Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
  • Dimethyl 2-(5-fluoro-3-nitropyridin-2-yl)malonate

Uniqueness

Dimethyl 2-(5-nitropyridin-2-yl)malonate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to its halogenated analogs, the nitro group offers different electronic properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

dimethyl 2-(5-nitropyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEVSGUDKFSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitropyridine (25.0 g, 158 mmol) and dimethyl malonate (21.9 g, 166 mmol) in DMF (150 mL) was cooled to 0° C., and sodium hydride (6.50 g of a 60% dispersion in mineral oil, 162 mmol) was added in small portions. The mixture was stirred at 0° C. for 1 hour following completion of the addition. Then, another equivalent of sodium hydride (6.5 g of a 60% dispersion in mineral oil, 162 mmol) was added in small portions. The reaction was quenched by the addition of acetic acid (10 mL), and the mixture was evaporated to dryness. The residue was triturated with diethyl ether (150 mL) overnight and filtered, providing crude dimethyl 2-(5-nitropyridin-2-yl)malonate as an orange solid.
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